molecular formula C14H21N3O4 B1383158 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate CAS No. 1330763-78-4

7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate

Cat. No. B1383158
M. Wt: 295.33 g/mol
InChI Key: LWRLVLUSXQWAFC-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopyrazine, which is a type of heterocyclic aromatic organic compound. It has two ester functional groups attached to the imidazopyrazine ring, one with a tert-butyl group and the other with an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazopyrazine core, with the tert-butyl and ethyl groups attached at the 7th and 3rd positions respectively. The presence of nitrogen in the ring introduces polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

As with the synthesis, without specific literature or experimental data, it’s challenging to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of ester groups could make it relatively polar, and the aromatic ring could contribute to its stability .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Nikulnikov et al. (2009) demonstrates the use of tert-Butyl amides in the microwave-assisted preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine derivatives. This method highlights the role of tert-Butyl as a convertible reagent in the Ugi reaction, facilitating the cyclization of amides into dihydropyrazolopyrazine diones under specific conditions (Nikulnikov et al., 2009).

Mechanism of Generation

Teranishi et al. (1997) investigated the mechanism behind the generation of certain dihydroimidazo[1,2-a]pyrazin-3-ones. Their research revealed the structure of intermediate compounds in the synthesis process, contributing to the understanding of the chemical pathways involved (Teranishi et al., 1997).

Reactivity Studies

Mironovich and colleagues (2012, 2014) conducted several studies focusing on the reactivity of various dihydropyrazolotriazine derivatives. These studies provide valuable insights into the chemical behavior and potential applications of these compounds in different reactions (Mironovich et al., 2012), (Mironovich & Shcherbinin, 2014).

Chemiluminescent Properties

Adamczyk et al. (2003) explored the synthesis and chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones. Their findings could be relevant for applications in bioconjugation and as potential chemiluminescent markers (Adamczyk et al., 2003).

Antimicrobial Activity

Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity. Such studies expand the understanding of the potential biomedical applications of imidazo[1,2-a]pyrazine derivatives (Jyothi & Madhavi, 2019).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific safety data, general precautions should include avoiding ingestion, inhalation, and contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry or drug discovery .

properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-15-11-9-16(6-7-17(10)11)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLVLUSXQWAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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